molecular formula C46H84NO8P B1261654 PC(18:0/20:4(8Z,10Z,12Z,14Z))

PC(18:0/20:4(8Z,10Z,12Z,14Z))

Cat. No. B1261654
M. Wt: 810.1 g/mol
InChI Key: ISIMLRCPRMOPDS-LBYIXAPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-[(8Z,10Z,12Z,14Z)-eicosatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the acyl groups at positions 1 and 2 are octadecanoyl and (8Z,10Z,12Z,14Z)-eicosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid.

Scientific Research Applications

Elastic Interactions of Phosphatidylcholines

A study by Ali et al. (1998) examined phosphatidylcholines (PCs) with asymmetrical acyl chains, focusing on their interfacial elastic interactions. They synthesized PCs with various chain lengths and investigated them using a Langmuir-type film balance. The study found that PCs with chain-length asymmetry, like 18:0-10:0 PC, displayed higher in-plane elasticity compared to PCs with symmetrical acyl chains. This research contributes to understanding the physical properties of phospholipids in biological membranes (Ali, Smaby, Momsen, Brockman, & Brown, 1998).

Computing Foundations

Another aspect of PC applications is in the field of computing. Brewer and Bareiss (2016) discussed the use of electrical signals in computing, which is a fundamental principle in the operation of computers, including personal computers (PCs). This research provides foundational knowledge in understanding how PCs and other electronic devices function (Brewer & Bareiss, 2016).

Seismic Damage Identification

Ni, Zhou, and Ko (2006) explored seismic damage identification using PCs. They conducted an experimental investigation using measured frequency response functions and neural networks to identify damage in a 38-storey building model. This study demonstrates the application of PCs in structural engineering and earthquake resilience research (Ni, Zhou, & Ko, 2006).

Performance of Power Electronic Converter Control Algorithms

Van den Keybus and Driesen (2006) reported on the performance of real-time power electronic converter control algorithms implemented on a PC. Their research highlighted the capabilities of standard PCs in controlling and managing power electronics, emphasizing their increasing use in industrial and research applications (Van den Keybus & Driesen, 2006).

High-Performance Computing for Scientific Applications

Pasquale and Polyzos (1993) presented a study on the I/O characteristics of scientific applications in high-performance computing, focusing on the production workload at the San Diego Supercomputer Center. This research contributes to understanding the computational demands of scientific applications and the role of PCs in addressing these demands (Pasquale & Polyzos, 1993).

properties

Product Name

PC(18:0/20:4(8Z,10Z,12Z,14Z))

Molecular Formula

C46H84NO8P

Molecular Weight

810.1 g/mol

IUPAC Name

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,18,20,22-23,25,27,44H,6-13,15,17,19,21,24,26,28-43H2,1-5H3/b16-14-,20-18-,23-22-,27-25-/t44-/m1/s1

InChI Key

ISIMLRCPRMOPDS-LBYIXAPGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C=C/C=C\C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CC=CC=CC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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